molecular formula C7H12O4S B6220061 {4-methanesulfonyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol CAS No. 2751611-26-2

{4-methanesulfonyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol

Cat. No. B6220061
CAS RN: 2751611-26-2
M. Wt: 192.2
InChI Key:
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Description

{4-methanesulfonyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol, commonly known as MSH, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. MSH is a bicyclic compound with a unique structure that makes it an attractive target for synthesis and study.

Scientific Research Applications

MSH has been the subject of extensive scientific research due to its potential applications in various fields. One of the primary areas of research has been in the development of new drugs and therapies. MSH has been shown to have antitumor, anti-inflammatory, and analgesic properties, making it a promising candidate for the treatment of various diseases. Additionally, MSH has been studied for its potential use in the development of new materials, such as polymers and nanoparticles.

Mechanism of Action

The mechanism of action of MSH is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. MSH has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, MSH has been shown to inhibit the activity of certain signaling pathways, such as the NF-kB pathway, which is involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MSH are complex and varied. In addition to its anti-inflammatory and analgesic properties, MSH has been shown to have antioxidant and neuroprotective effects. MSH has also been shown to modulate the immune system, with studies suggesting that it may have immunosuppressive effects. Additionally, MSH has been shown to have effects on the cardiovascular system, with studies suggesting that it may have vasodilatory effects.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using MSH in lab experiments is its unique structure, which makes it an attractive target for synthesis and study. Additionally, MSH has been shown to have a wide range of potential applications, making it a versatile compound for research. However, there are also limitations to using MSH in lab experiments, including its complex synthesis method and the need for specialized equipment and expertise.

Future Directions

There are several potential future directions for research on MSH. One area of interest is in the development of new drugs and therapies based on the properties of MSH. Additionally, there is potential for the use of MSH in the development of new materials, such as polymers and nanoparticles. Further research is also needed to fully understand the mechanism of action of MSH and its effects on the body. Overall, the unique properties of MSH make it an exciting area of research with significant potential for future applications.

Synthesis Methods

The synthesis of MSH is a complex process that involves several steps. The most commonly used method for synthesizing MSH is through the reaction of methanesulfonyl chloride with 2-oxabicyclo[2.1.1]hex-5-ene-3-one. The resulting compound is then treated with methanol to yield MSH. Other synthesis methods have also been reported, including the use of different starting materials and reaction conditions.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for {4-methanesulfonyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol involves the reaction of 4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane with methanol in the presence of a strong acid catalyst.", "Starting Materials": [ "4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane", "Methanol", "Strong acid catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Add 4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane to a reaction flask", "Add methanol to the reaction flask", "Add a strong acid catalyst to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent (e.g. diethyl ether)", "Dry the organic layer with anhydrous sodium sulfate", "Filter the organic layer to remove the drying agent", "Concentrate the organic layer under reduced pressure to obtain the desired product" ] }

CAS RN

2751611-26-2

Molecular Formula

C7H12O4S

Molecular Weight

192.2

Purity

95

Origin of Product

United States

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